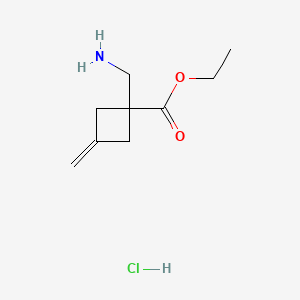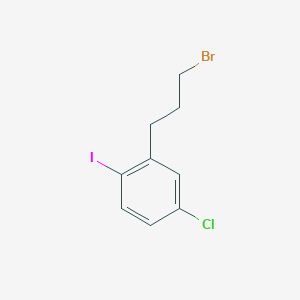
1-(3-Bromopropyl)-5-chloro-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-propylbenzene followed by chlorination and iodination under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and iodine, along with suitable catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated benzene derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
科学研究应用
1-(3-Bromopropyl)-5-chloro-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-iodobenzene involves its interaction with molecular targets through its halogenated functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the chloro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 1-(3-Bromopropyl)-2-chlorobenzene
- 1-(3-Bromopropyl)-4-iodobenzene
- 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene
Comparison: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C9H9BrClI |
|---|---|
分子量 |
359.43 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-chloro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI 键 |
UMEWMSZAJZLQGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CCCBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
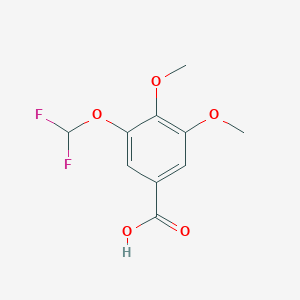
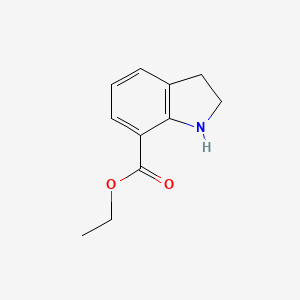
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
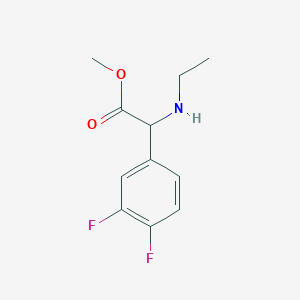
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
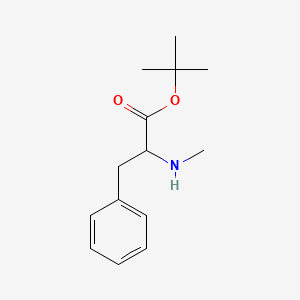
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
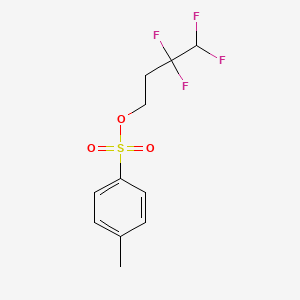
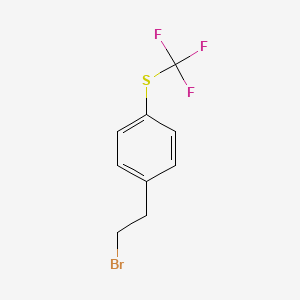
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
